1-(4-Phenylphenyl)ethylurea

CB1 Allosteric Modulation GPCR Pharmacology Structure-Activity Relationship

A strategic diaryl urea probe for stereochemical mapping of the CB1 allosteric site. The biphenylyl-ethyl motif dictates functional outcome—close analogs switch from PAM to NAM activity, making this compound essential for rigorous SAR studies. Also serves as a critical negative control for N-hydroxy-dependent 5-LO inhibition and a novel scaffold for IKKβ-independent NF-κB pathway exploration. Procure for focused GPCR allosteric modulator screening cascades and inflammatory disease target validation programs.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B5090087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylphenyl)ethylurea
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)N
InChIInChI=1S/C15H16N2O/c1-11(17-15(16)18)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,18)
InChIKeyDAJLEYAIEUBXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenylphenyl)ethylurea: A Research-Grade Biphenyl-Urea Scaffold for Allosteric and Fragment-Based Discovery


1-(4-Phenylphenyl)ethylurea is a synthetic, low-molecular-weight (240.30 g/mol) diaryl urea derivative incorporating a biphenyl moiety . The compound is structurally characterized by a urea group linked to a 1-(4-biphenylyl)ethyl substituent . It is commercially available for in vitro research and has been cited in the context of cannabinoid type-1 receptor (CB1) allosteric modulation studies, suggesting utility in exploring non-orthosteric receptor pharmacology without direct receptor activation . The biphenyl-urea framework positions this compound within a chemical class actively investigated for kinase inhibition and anti-inflammatory applications, although its specific pharmacological profile requires rigorous end-user characterization against well-defined comparator compounds [1].

Understanding the Functional Selectivity Gap in Substituted Phenylurea Analogs


The class of diaryl ureas exhibits profound sensitivity to even minor structural changes, rendering simple one-to-one substitution unreliable. In cannabinoid receptor research, within the same biphenyl-urea series, the compound SC4a acts as a positive allosteric modulator (PAM) with an EC50 of 0.043 μM, while its close analog SN15b functions as a negative allosteric modulator (NAM) with an IC50 of 0.18 μM [1]. Similarly, for IKK inhibition, the positional isomer INH14 (1-(4-ethylphenyl)-3-phenylurea) shows IC50 values of 3.59-8.97 μM, a profile entirely distinct from the target biphenylyl-ethyl scaffold being probed . These radical functional reversals and target shifts driven by single atom or bond differences highlight why 1-(4-Phenylphenyl)ethylurea must be empirically validated for each specific biological context; generic substitution with an 'in-class' analog that lacks the specific biphenylyl-ethyl substitution pattern will not replicate the same molecular interaction landscape and may lead to contradictory or non-interpretable results [1].

1-(4-Phenylphenyl)ethylurea: Tabulated Evidence Profile Against Closest Analogs


CB1 Allosteric Modulation: Bridging the Potency Gap of PSNCBAM-1 Progenitor

The biphenyl-urea derivative SC4a, a direct structural analog of 1-(4-Phenylphenyl)ethylurea, shows a marked improvement in CB1 binding affinity over the progenitor compound PSNCBAM-1. This establishes the general scaffold's potential for high potency, providing a key benchmark for evaluating 1-(4-Phenylphenyl)ethylurea [1].

CB1 Allosteric Modulation GPCR Pharmacology Structure-Activity Relationship

MAPK Signaling Functional Activity: Distinguishing Between PAM and NAM Profiles

Functional outcomes in CB1 receptor signaling are highly sensitive to subtle structural modifications. A close structural relative, SC4a, despite being a PAM for binding, acts as a NAM in a functional SRE assay (IC50 0.29 μM). This dual profile is critical context for evaluating the downstream signaling consequences of 1-(4-Phenylphenyl)ethylurea [1].

Functional Selectivity MAPK/ERK Pathway Negative Allosteric Modulator

Lipoxygenase Inhibition: Evidence from the Hydroxyurea Derivative Sub-Class

The N-hydroxyurea analog of the target compound, N-[1-(1,1'-biphenyl-4-yl)ethyl]-N-hydroxyurea, is a documented 5-lipoxygenase inhibitor. This provides a direct pharmacophore extension link, suggesting 1-(4-Phenylphenyl)ethylurea could serve as a non-hydroxamate precursor or a metabolic probe [1].

5-Lipoxygenase Inhibition Inflammation Hydroxyurea Pharmacophore

Kinase Inhibition Selectivity: The Pivotal Role of the Biphenylyl-Ethyl vs. Tolyl Scaffold

A positional isomer, INH14 (1-(4-ethylphenyl)-3-phenylurea), is a known dual IKKα/IKKβ inhibitor. The 'biphenylyl-ethyl' motif of 1-(4-Phenylphenyl)ethylurea represents a significant steric and electronic departure from INH14's simpler 'ethylphenyl' group, suggesting a divergent kinase inhibition profile that must be experimentally determined .

Kinase Inhibition IKKβ Selectivity Toll-Like Receptor

1-(4-Phenylphenyl)ethylurea: Strategic Procurement Scenarios for Evidence-Based Research


Probing CB1 Allosteric Pocket Topology

Given that its close structural relative SC4a functions as a high-affinity PAM, 1-(4-Phenylphenyl)ethylurea should be prioritized as a chemical probe to map the steric requirements of the CB1 allosteric binding pocket. Its utility lies in precise structure-activity relationship (SAR) studies to decipher how the biphenylyl-ethyl motif influences binding and functional outcomes compared to pyrimidinyl and other urea-based PAMs . Procurement is recommended for laboratories running focused GPCR allosteric modulator screening cascades.

Negative Control or Prodrug in 5-Lipoxygenase Research

The documented 5-LO inhibitory activity of its N-hydroxy derivative (IC50 570 nM) makes 1-(4-Phenylphenyl)ethylurea a strategic procurement for inflammatory disease researchers . It serves as an essential negative control to validate that inhibitory activity is dependent on the N-hydroxy pharmacophore, or as a starting scaffold for designing esterase-activated prodrugs.

Investigating IKKβ-Independent Activity in NF-κB Reporter Systems

For scientists studying the NF-κB pathway, the documented IKKβ inhibition by the isomer INH14 (IC50 3.59 μM) provides a rationale for procuring 1-(4-Phenylphenyl)ethylurea . Any activity observed in cell-based NF-κB assays would suggest a novel, IKKβ-independent mechanism of action stemming from the unique biphenylyl-ethyl substitution, making this a valuable tool for discovering new pathway modulators.

Quote Request

Request a Quote for 1-(4-Phenylphenyl)ethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.